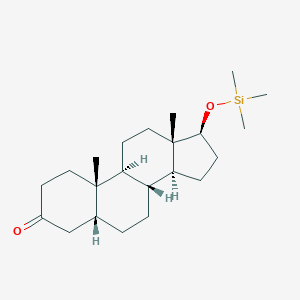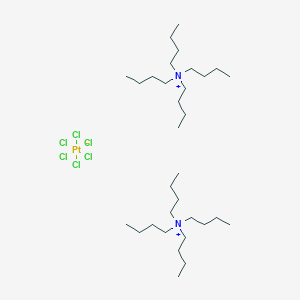
1-Isoquinolineacetic acid, 1,2,3,4-tetrahydro-6,7-dimethoxy-, ethyl ester, (1S)-
Overview
Description
1-Isoquinolineacetic acid, 1,2,3,4-tetrahydro-6,7-dimethoxy-, ethyl ester, (1S)-, also known as (S)-Tetrahydropapaverine (THP), is a natural alkaloid derived from the opium poppy plant. It has been found to have potential therapeutic effects on various diseases and conditions, such as Parkinson's disease, hypertension, and cancer.
Mechanism Of Action
The exact mechanism of action of (S)-Tetrahydropapaverine is not fully understood. However, it has been found to interact with various receptors and enzymes in the body, such as dopamine receptors, adrenergic receptors, and nitric oxide synthase. These interactions can lead to the neuroprotective, antihypertensive, and anticancer effects of (S)-Tetrahydropapaverine.
Biochemical And Physiological Effects
(S)-Tetrahydropapaverine has been found to have various biochemical and physiological effects in the body. It can increase the levels of dopamine and other neurotransmitters in the brain, which can improve motor function and reduce the symptoms of Parkinson's disease. It can also relax blood vessels, which can reduce blood pressure and improve cardiovascular function. Additionally, (S)-Tetrahydropapaverine can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Advantages And Limitations For Lab Experiments
One advantage of using (S)-Tetrahydropapaverine in lab experiments is its natural origin, as it can be derived from theobromine found in cocoa beans. Additionally, (S)-Tetrahydropapaverine has been found to have low toxicity and few side effects. However, one limitation of using (S)-Tetrahydropapaverine in lab experiments is its limited availability, as it can only be synthesized through a series of chemical reactions.
Future Directions
There are several future directions for the research on (S)-Tetrahydropapaverine. One direction is to further investigate its neuroprotective effects on dopaminergic neurons and its potential therapeutic use in Parkinson's disease. Another direction is to explore its antihypertensive effects and its potential use in treating hypertension. Additionally, (S)-Tetrahydropapaverine could be further studied for its potential anticancer effects and its mechanisms of action in inhibiting cancer cell growth.
Synthesis Methods
(S)-Tetrahydropapaverine can be synthesized from theobromine, which is found in cocoa beans, using a series of chemical reactions. Theobromine is first converted to 3,7-dimethylxanthine, which is then reduced to 3,7-dimethyluric acid. This acid is then converted to 3,7-dimethyluric acid ethyl ester, which is further reduced to (S)-Tetrahydropapaverine.
Scientific Research Applications
(S)-Tetrahydropapaverine has been studied for its potential therapeutic effects on various diseases and conditions. It has been found to have neuroprotective effects on dopaminergic neurons, which are involved in Parkinson's disease. It has also been found to have antihypertensive effects, as it can reduce blood pressure by relaxing blood vessels. Additionally, (S)-Tetrahydropapaverine has been studied for its potential anticancer effects, as it can inhibit the growth of cancer cells.
properties
IUPAC Name |
ethyl 2-[(1S)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-4-20-15(17)9-12-11-8-14(19-3)13(18-2)7-10(11)5-6-16-12/h7-8,12,16H,4-6,9H2,1-3H3/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLUWHGCQILMZMC-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1C2=CC(=C(C=C2CCN1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C[C@H]1C2=CC(=C(C=C2CCN1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20443834 | |
| Record name | Ethyl [(1S)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20443834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Isoquinolineacetic acid, 1,2,3,4-tetrahydro-6,7-dimethoxy-, ethyl ester, (1S)- | |
CAS RN |
17447-45-9 | |
| Record name | Ethyl (1S)-1,2,3,4-tetrahydro-6,7-dimethoxy-1-isoquinolineacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17447-45-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl [(1S)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20443834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(4-bromobenzoyl)amino]acetic Acid](/img/structure/B102023.png)
![4-[2-Hydroxy-4-methoxy-6-(2-oxoheptyl)benzoyloxy]-2-methoxy-6-pentylbenzoic acid methyl ester](/img/structure/B102025.png)




![9-(Trimethylsilyl)-2,6-bis[(trimethylsilyl)oxy]-9H-purine](/img/structure/B102033.png)





![Benzo[b]selenophen-3(2H)-one](/img/structure/B102045.png)
